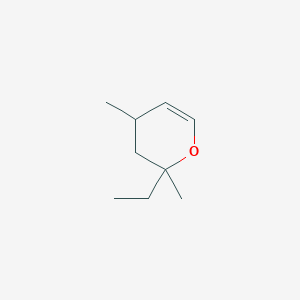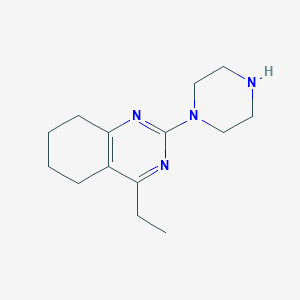
4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, with an ethyl group and a piperazine moiety attached. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions: 4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinazoline core or the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides for alkylation reactions, and bases like potassium carbonate for nucleophilic substitutions.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of various alkylated or arylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anxiolytic and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
類似化合物との比較
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity.
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole: Studied for its antimicrobial properties.
Uniqueness: 4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of a quinazoline core with an ethyl group and a piperazine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
83939-52-0 |
|---|---|
分子式 |
C14H22N4 |
分子量 |
246.35 g/mol |
IUPAC名 |
4-ethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C14H22N4/c1-2-12-11-5-3-4-6-13(11)17-14(16-12)18-9-7-15-8-10-18/h15H,2-10H2,1H3 |
InChIキー |
NPJGMSDUVSXJML-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NC2=C1CCCC2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
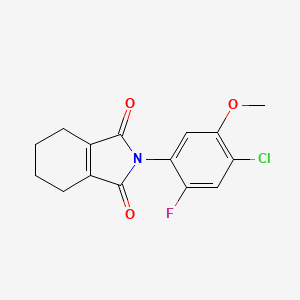
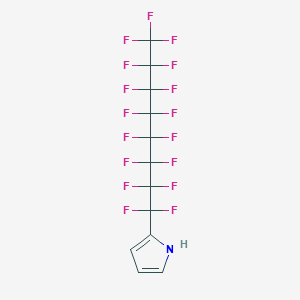
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
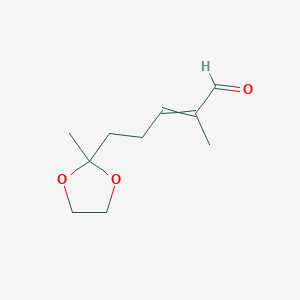
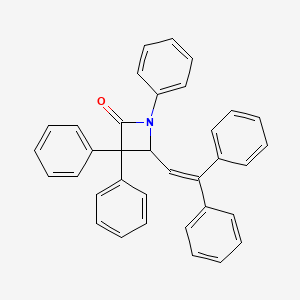
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)

![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
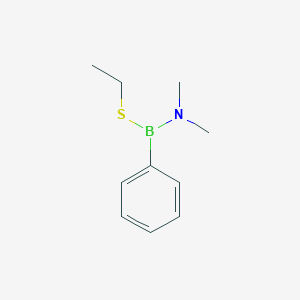
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
